molecular formula C11H11Cl2NO3S B3019890 1-(3,4-Dichlorobenzenesulfonyl)piperidin-4-one CAS No. 871216-74-9

1-(3,4-Dichlorobenzenesulfonyl)piperidin-4-one

Cat. No. B3019890
CAS RN: 871216-74-9
M. Wt: 308.17
InChI Key: NECCRLARFQAYIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Piperidine derivatives, such as 1-(3,4-Dichlorobenzenesulfonyl)piperidin-4-one, are synthesized through various intra- and intermolecular reactions . For instance, a series of 2,6-diaryl-3-methyl-4-piperidones were synthesized by Mannich reaction (condensation) of ethyl methyl ketone, benzaldehyde, substituted aromatic aldehydes, and ammonium acetate .


Molecular Structure Analysis

The molecular structure of 1-(3,4-Dichlorobenzenesulfonyl)piperidin-4-one is based on a piperidine ring, which is a saturated aliphatic six-member ring with one nitrogen atom and five carbon atoms .


Chemical Reactions Analysis

Piperidine derivatives undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . For example, the use of esters of 3-oxocarboxylic acid instead of aldehyde resulted in a product containing four stereocenters .

Scientific Research Applications

Future Directions

Piperidine derivatives like 1-(3,4-Dichlorobenzenesulfonyl)piperidin-4-one have potential for future development through modification or derivatization to design more potent antimicrobial agents . They play a significant role in the pharmaceutical industry, and their derivatives are present in more than twenty classes of pharmaceuticals .

properties

IUPAC Name

1-(3,4-dichlorophenyl)sulfonylpiperidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2NO3S/c12-10-2-1-9(7-11(10)13)18(16,17)14-5-3-8(15)4-6-14/h1-2,7H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NECCRLARFQAYIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)S(=O)(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dichlorobenzenesulfonyl)piperidin-4-one

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